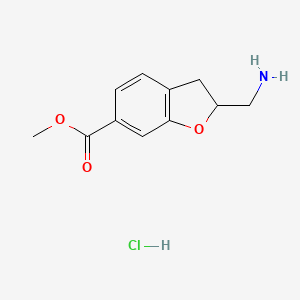

Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride typically involves the following steps:

Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods such as the Friedel-Crafts acylation followed by cyclization.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination using suitable amines and reducing agents like sodium borohydride or hydrogenation catalysts.

Esterification: The carboxylate group is introduced through esterification reactions using methanol and acid catalysts like sulfuric acid.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: These compounds share structural similarities and exhibit antiviral properties.

2-(Aminomethyl)biphenyls: These compounds undergo similar synthetic transformations and are used in the synthesis of fluorenones.

Uniqueness

Methyl2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its benzofuran core provides a rigid and planar structure, enhancing its interaction with biological targets.

Biological Activity

Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pain management and oncology. This article explores its biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylate hydrochloride has the following chemical characteristics:

- Molecular Formula : C13H15NO3·HCl

- Molecular Weight : 273.73 g/mol

- CAS Number : 2758002-40-1

The compound features a benzofuran structure, which is known for its diverse pharmacological properties. The presence of an amino group enhances its interaction with biological targets.

1. Cannabinoid Receptor Activity

Research has indicated that derivatives of benzofuran compounds can act as selective agonists for cannabinoid receptor 2 (CB2). A study focused on a series of 2,3-dihydro-1-benzofuran derivatives demonstrated that certain compounds exhibited significant agonistic activity at CB2 receptors, which are implicated in the modulation of pain and inflammation .

Table 1: Potency of Selected Benzofuran Derivatives at CB2 Receptors

| Compound ID | Structure Type | CB2 Agonistic Activity |

|---|---|---|

| MDA42 | Benzofuran | High |

| MDA39 | Benzofuran | Moderate |

| MDA7 | Benzofuran | Low |

2. Anticancer Activity

Another significant area of research involves the anticancer properties of methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylate hydrochloride. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. The lethal concentration (LC50) values were significantly lower than those of established chemotherapeutic agents, suggesting a promising therapeutic index .

Case Study: Cytotoxicity in Cancer Cell Lines

In a comparative study involving several cancer cell lines:

- Compound Tested : Methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylate hydrochloride

- Cell Lines : U87 (glioblastoma), BE (neuroblastoma)

- Results :

- LC50 for U87: 200 nM

- LC50 for BE: 18.9 nM

- Comparison with standard drug (Compound 3): LC50 > 3 µM

These results indicate that methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylate hydrochloride is more effective than traditional therapies at lower concentrations.

The mechanism by which methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylate hydrochloride exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells . This is evidenced by morphological changes in treated cells and increased expression of mitosis-specific markers such as phosphorylated histone H3.

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-6-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-3-2-7-4-9(6-12)15-10(7)5-8;/h2-3,5,9H,4,6,12H2,1H3;1H |

InChI Key |

BSTDEOZHYKBNPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(CC(O2)CN)C=C1.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.